molecular formula C9H15N3O B13277370 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B13277370
M. Wt: 181.23 g/mol
InChI Key: BIOMFDHHARGJFB-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a heterocyclic compound that features a cyclohexane ring substituted with an amine group and a 1,2,4-oxadiazole ring

Preparation Methods

Chemical Reactions Analysis

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

    Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be compared with other oxadiazole-containing compounds:

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H15N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h7-8H,2-5,10H2,1H3

InChI Key

BIOMFDHHARGJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)N

Origin of Product

United States

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